(5-Phenoxymethyl-pyridin-2-yl)-methanol
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[5-(phenoxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c15-9-12-7-6-11(8-14-12)10-16-13-4-2-1-3-5-13/h1-8,15H,9-10H2 |
InChI Key |
VPAWYFRUVXUTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares (5-Phenoxymethyl-pyridin-2-yl)-methanol with structurally related pyridine methanol derivatives:
Physical and Chemical Properties
- Molecular Weight and Polarity: The phenoxymethyl derivative has the highest molecular weight (215.25 g/mol) due to the phenyl group, which also increases lipophilicity compared to smaller substituents like methoxy (-OCH₃) or halogens . Halogenated derivatives (e.g., Cl, F, I) exhibit moderate molecular weights (161–211 g/mol) and varying polarities. For instance, (5-Chloro-3-fluoropyridin-2-yl)-methanol has a density of 1.4 g/cm³ and a boiling point of 212.6°C, reflecting its moderate polarity .
Reactivity :
- Electron-donating groups (e.g., methoxy) increase the nucleophilicity of the pyridine ring, while electron-withdrawing groups (e.g., CF₃) enhance electrophilic substitution resistance .
- Halogens (Cl, F) facilitate cross-coupling reactions, making such derivatives valuable in Suzuki-Miyaura or Buchwald-Hartwig reactions .
Preparation Methods
Reduction of Pyridine-2-Carboxylate Esters
A widely employed strategy for introducing hydroxymethyl groups on pyridine rings involves the reduction of carboxylate esters. For example, ethyl 5-methylpyridine-2-carboxylate was reduced to (5-methylpyridin-2-yl)methanol using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in a tetrahydrofuran (THF)/ethanol solvent system, achieving an 88.9% yield . This method leverages the stabilizing effect of CaCl₂ on NaBH₄, enhancing the reduction efficiency of the ester to the primary alcohol.
Adapting this approach to synthesize (5-Phenoxymethyl-pyridin-2-yl)-methanol would require:
-
Preparation of ethyl 5-phenoxymethylpyridine-2-carboxylate via substitution or coupling reactions.
-
Reduction of the ester group using NaBH₄/CaCl₂ under reflux conditions.
Key challenges include the synthesis of the ester precursor. For instance, introducing the phenoxymethyl group at the 5-position could involve nucleophilic substitution of a 5-chloromethylpyridine intermediate with sodium phenoxide or a palladium-catalyzed coupling with a phenoxymethyl boronic acid .
Asymmetric Hydrogenation of Ketone Precursors
Asymmetric hydrogenation offers a route to enantiomerically pure alcohols, as demonstrated in the synthesis of (S)-phenyl(pyridin-2-yl)methanol derivatives using ruthenium or iridium catalysts with chiral ligands . These reactions, conducted under hydrogen pressures of 0.1–10.0 MPa and temperatures of 0–100°C, achieved enantiomeric excess (ee) values exceeding 99%.
For this compound, this method would require:
-
Synthesis of 5-phenoxymethylpyridine-2-carbaldehyde or a related ketone.
-
Hydrogenation using a chiral catalyst (e.g., Ru/(S)-BINAP) to yield the desired alcohol.
While this approach ensures high enantioselectivity, the preparation of the ketone precursor remains nontrivial. For example, oxidation of a 2-methylpyridine derivative to the aldehyde could be achieved using manganese dioxide (MnO₂) or Dess-Martin periodinane .
Etherification and Functional Group Interconversion
Direct etherification of a hydroxymethylpyridine derivative provides a straightforward route. For instance, 5-(chloromethyl)pyridine-2-methanol could react with phenol in the presence of a base (e.g., K₂CO₃) to form the phenoxymethyl ether . However, synthesizing the chloromethyl precursor requires careful handling due to its reactivity.
Alternatively, Mitsunobu reactions enable the formation of ethers from alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Applying this to 5-hydroxymethylpyridine-2-methanol and phenol could yield the target compound, though steric hindrance at the 5-position may limit efficiency.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
-
Reduction of Esters : NaBH₄/CaCl₂ systems work by stabilizing borohydride ions, facilitating nucleophilic attack on the ester carbonyl. Polar aprotic solvents like THF enhance reactivity .
-
Asymmetric Hydrogenation : Chiral ligands (e.g., BINAP) induce stereoselectivity by coordinating the metal center and substrate, favoring one enantiomer via transition-state control .
-
Cross-Coupling : Oxidative addition of the bromopyridine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid before reductive elimination .
Optimization strategies include:
Q & A
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply a Box-Behnken design to evaluate three factors: temperature (20–80°C), reaction time (4–24 h), and molar ratio (1:1–1:3). Response surface analysis identifies optimal conditions (e.g., 60°C, 12 h, 1:2.5 ratio) for ≥85% yield .
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
